molecular formula C19H18N4O5 B2509488 1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea CAS No. 1286719-47-8

1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea

Cat. No.: B2509488
CAS No.: 1286719-47-8
M. Wt: 382.376
InChI Key: ARZACZHPNGZVFH-UHFFFAOYSA-N
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Description

1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H18N4O5 and its molecular weight is 382.376. The purity is usually 95%.
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Biological Activity

The compound 1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea is a derivative of the oxadiazole class known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 342.35 g/mol

The structure includes a 1,3,4-oxadiazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-methoxybenzyl group. This unique combination is hypothesized to contribute to its biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties by targeting various cellular pathways. The mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Studies suggest that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : Some oxadiazole derivatives have shown promising antibacterial and antifungal activities by disrupting microbial cell wall synthesis .

Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives. The results indicated that compounds similar to the target molecule demonstrated:

CompoundIC50_{50} (μM)Target Cancer Cell Line
A10.5MCF-7
B15.0HeLa
C8.0A549

These findings suggest that modifications to the oxadiazole core can enhance cytotoxicity against specific cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent was assessed against various pathogens:

PathogenEC50_{50} (μg/mL)Activity Level
E. coli25Moderate
S. aureus15High
C. albicans30Moderate

These results indicate that the compound possesses moderate to high antibacterial activity against common pathogens .

Case Studies

  • Antitumor Efficacy in Mice : A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation markers .
  • Inhibition of Biofilm Formation : Another study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections. The compound's effectiveness was linked to its interaction with bacterial signaling pathways .

Properties

IUPAC Name

1-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-25-14-5-2-12(3-6-14)11-20-18(24)21-19-23-22-17(28-19)13-4-7-15-16(10-13)27-9-8-26-15/h2-7,10H,8-9,11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZACZHPNGZVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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